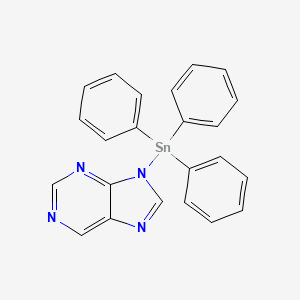
9-(Triphenylstannyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(Triphenylstannyl)-9H-purine is an organotin compound that features a purine ring substituted with a triphenylstannyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The incorporation of a triphenylstannyl group into the purine structure imparts unique chemical properties, making it a compound of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Triphenylstannyl)-9H-purine typically involves the stannylation of a purine derivative. One common method is the reaction of a halogenated purine with triphenylstannyl lithium or triphenylstannyl chloride under anhydrous conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannyl reagent. The reaction mixture is often refluxed in an appropriate solvent, such as tetrahydrofuran (THF), to facilitate the stannylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organotin compound synthesis can be applied. Industrial production would likely involve large-scale stannylation reactions using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
9-(Triphenylstannyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The triphenylstannyl group can be replaced by other nucleophiles, such as halides or organometallic reagents.
Oxidation Reactions: The stannyl group can be oxidized to form stannic derivatives.
Coupling Reactions: The compound can participate in Stille coupling reactions, where the stannyl group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., bromine, iodine) and organometallic reagents (e.g., Grignard reagents). Reactions are typically carried out in polar aprotic solvents like THF or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids can be used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., cesium carbonate) are commonly used under inert atmosphere conditions.
Major Products
Substitution Reactions: Products include halogenated purines or other substituted purines.
Oxidation Reactions: Products include stannic derivatives of the purine compound.
Coupling Reactions: Products include biaryl or diaryl purine derivatives.
科学研究应用
9-(Triphenylstannyl)-9H-purine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of purine-based pharmaceuticals.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 9-(Triphenylstannyl)-9H-purine depends on its specific application. In coupling reactions, the triphenylstannyl group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. The purine ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding and π-π interactions, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
9-(Trimethylstannyl)-9H-purine: Similar structure but with a trimethylstannyl group instead of a triphenylstannyl group.
9-(Tributylstannyl)-9H-purine: Contains a tributylstannyl group, offering different steric and electronic properties.
9-(Triphenylsilyl)-9H-purine: Features a triphenylsilyl group, providing a comparison of tin versus silicon substitution.
Uniqueness
9-(Triphenylstannyl)-9H-purine is unique due to the presence of the bulky triphenylstannyl group, which imparts distinct steric and electronic effects. This makes it particularly useful in coupling reactions and as a precursor for the synthesis of complex organic molecules. The triphenylstannyl group also enhances the compound’s stability and reactivity compared to smaller stannyl groups.
生物活性
9-(Triphenylstannyl)-9H-purine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
This compound is a purine derivative where a triphenylstannyl group is attached to the nitrogen atom at position 9 of the purine ring. This modification enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : Research indicates that this compound may inhibit the TLR4/MyD88/NF-κB signaling pathway, which plays a crucial role in mediating inflammatory responses. In vitro studies have shown that it can significantly reduce nitric oxide (NO) production and pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-stimulated macrophages .
- Antitumor Activity : Preliminary studies suggest that triphenylstannyl derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve interference with nucleic acid synthesis or induction of apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- Inflammation Model : A study investigated the effects of this compound on LPS-induced inflammation in macrophages. The compound demonstrated a significant reduction in NO production and pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
- Cancer Cell Lines : In vitro assessments revealed that triphenylstannyl derivatives exhibited varying degrees of cytotoxicity against several cancer cell lines, suggesting their potential application in cancer therapy. The specific mechanisms involved further warrant investigation to elucidate their full therapeutic potential .
- Pharmacokinetic Studies : Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic efficacy and minimize potential side effects. These studies are crucial for translating laboratory findings into clinical applications.
属性
CAS 编号 |
19452-17-6 |
|---|---|
分子式 |
C23H18N4Sn |
分子量 |
469.1 g/mol |
IUPAC 名称 |
triphenyl(purin-9-yl)stannane |
InChI |
InChI=1S/3C6H5.C5H3N4.Sn/c3*1-2-4-6-5-3-1;1-4-5(8-2-6-1)9-3-7-4;/h3*1-5H;1-3H;/q;;;-1;+1 |
InChI 键 |
MTCHVHDUJOHXLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=CN=CN=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















